An In-depth Technical Guide to 2-Nitrobenzotrifluoride (CAS: 384-22-5)
An In-depth Technical Guide to 2-Nitrobenzotrifluoride (CAS: 384-22-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of 2-Nitrobenzotrifluoride. The information is curated for professionals in research and development, offering detailed data and methodologies to support laboratory work and drug development processes.
Core Properties of 2-Nitrobenzotrifluoride
2-Nitrobenzotrifluoride, also known as 1-nitro-2-(trifluoromethyl)benzene or o-nitrobenzotrifluoride, is a halogenated aromatic nitro compound.[1] Its chemical structure, featuring a nitro group and a trifluoromethyl group on a benzene ring, imparts unique chemical and physical properties relevant to its use as a chemical intermediate.
Physical and Chemical Properties
The physical and chemical properties of 2-Nitrobenzotrifluoride are summarized in the table below, providing a quick reference for its key characteristics.
| Property | Value | References |
| Molecular Formula | C₇H₄F₃NO₂ | [2] |
| Molecular Weight | 191.11 g/mol | [2] |
| Appearance | White to light yellow crystal powder or low melting solid/liquid | [1][2] |
| Melting Point | 30-34 °C | [2] |
| Boiling Point | 216-217 °C (at 760 mmHg) | [2] |
| Flash Point | 95 °C | [2] |
| Solubility | Insoluble in water | [1] |
| InChI Key | NDZJSUCUYPZXPR-UHFFFAOYSA-N | [3] |
| SMILES | O=--INVALID-LINK--c1ccccc1C(F)(F)F | [4] |
Spectral Data
Key spectral data for the characterization of 2-Nitrobenzotrifluoride are provided below. These data are essential for confirming the identity and purity of the compound.
| Spectral Data | Key Features |
| ¹H NMR | Aromatic protons typically appear as multiplets in the range of δ 7.5-8.2 ppm. |
| ¹³C NMR | Aromatic carbons appear in the range of δ 120-150 ppm. The trifluoromethyl carbon appears as a quartet. |
| IR Spectroscopy | Characteristic peaks include those for the nitro group (NO₂) asymmetric and symmetric stretching (approx. 1530 cm⁻¹ and 1350 cm⁻¹), C-F stretching (approx. 1300-1100 cm⁻¹), and aromatic C-H and C=C stretching. |
| Mass Spectrometry | The mass spectrum shows a molecular ion peak (M⁺) at m/z 191. |
Safety and Handling
2-Nitrobenzotrifluoride is a hazardous substance and requires careful handling. The key safety information is summarized below.
| Hazard Information | Details | References |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| Incompatible Materials | Strong oxidizing agents, strong bases, and strong reducing agents. | [5] |
| Hazardous Decomposition Products | Carbon oxides, hydrogen fluoride, and nitrogen oxides. | [2] |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and analysis of 2-Nitrobenzotrifluoride. These protocols are based on established methods for similar compounds and should be adapted and optimized for specific laboratory conditions.
Synthesis of 2-Nitrobenzotrifluoride
The synthesis of 2-Nitrobenzotrifluoride is typically achieved through the electrophilic nitration of benzotrifluoride. This reaction generally produces a mixture of ortho, meta, and para isomers, with the ortho isomer being one of the major products.
Reaction Scheme:
Caption: Synthesis of 2-Nitrobenzotrifluoride via nitration of benzotrifluoride.
Methodology:
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Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
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Nitration Reaction: Slowly add benzotrifluoride to the nitrating mixture, maintaining the reaction temperature between 0 and 10 °C.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
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Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure to isolate the 2-Nitrobenzotrifluoride isomer.
Analytical Methods
The following are representative analytical methods for the characterization of 2-Nitrobenzotrifluoride.
GC-MS is a suitable technique for the analysis of 2-Nitrobenzotrifluoride, providing information on its purity and confirming its molecular weight.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended. |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min. |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV. |
| MS Scan Range | m/z 40-400 |
HPLC can be used for the purity assessment of 2-Nitrobenzotrifluoride and to monitor reaction progress.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC Column | A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used. |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV detection at a wavelength of 254 nm. |
NMR spectroscopy is a powerful tool for the structural elucidation of 2-Nitrobenzotrifluoride.
Sample Preparation and Instrumentation:
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Solvent: Deuterated chloroform (CDCl₃)
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Instrument: 400 MHz or higher NMR spectrometer
IR spectroscopy is used to identify the functional groups present in the 2-Nitrobenzotrifluoride molecule.
Sample Preparation:
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The sample can be analyzed as a thin film between salt plates (if liquid at room temperature) or as a KBr pellet (if solid).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of 2-Nitrobenzotrifluoride.
Caption: General workflow for the synthesis and analysis of 2-Nitrobenzotrifluoride.
